molecular formula C10H16O3 B14597561 Methyl (4-methylidenecyclohexyl)methyl carbonate CAS No. 61223-54-9

Methyl (4-methylidenecyclohexyl)methyl carbonate

Cat. No.: B14597561
CAS No.: 61223-54-9
M. Wt: 184.23 g/mol
InChI Key: BWCRALGQCFTKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-methylidenecyclohexyl)methyl carbonate is an organic compound with the molecular formula C10H16O3 It is a carbonate ester derived from the reaction of methanol and (4-methylidenecyclohexyl)methanol with phosgene or a similar carbonylating agent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-methylidenecyclohexyl)methyl carbonate typically involves the reaction of (4-methylidenecyclohexyl)methanol with methanol in the presence of a carbonylating agent such as phosgene. The reaction is usually carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction scheme is as follows:

[ \text{(4-methylidenecyclohexyl)methanol} + \text{methanol} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of alternative carbonylating agents such as dimethyl carbonate can also be explored to reduce the environmental impact of phosgene.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-methylidenecyclohexyl)methyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonate ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

Methyl (4-methylidenecyclohexyl)methyl carbonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible materials.

Mechanism of Action

The mechanism of action of Methyl (4-methylidenecyclohexyl)methyl carbonate involves its interaction with nucleophiles and electrophiles. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-methylenecyclohexyl)methyl carbonate
  • Ethyl (4-methylidenecyclohexyl)methyl carbonate
  • Propyl (4-methylidenecyclohexyl)methyl carbonate

Uniqueness

Methyl (4-methylidenecyclohexyl)methyl carbonate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

61223-54-9

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl (4-methylidenecyclohexyl)methyl carbonate

InChI

InChI=1S/C10H16O3/c1-8-3-5-9(6-4-8)7-13-10(11)12-2/h9H,1,3-7H2,2H3

InChI Key

BWCRALGQCFTKLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCC1CCC(=C)CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.